molecular formula C5H10FN B15277309 3-(Fluoromethyl)cyclobutan-1-amine

3-(Fluoromethyl)cyclobutan-1-amine

Cat. No.: B15277309
M. Wt: 103.14 g/mol
InChI Key: JTADMUVGLNJBPY-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)cyclobutan-1-amine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound consists of a cyclobutane ring with a fluoromethyl group and an amine group attached to it. This structure imparts distinct chemical and physical properties, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclobutan-1-amine typically involves the introduction of a fluoromethyl group into a cyclobutane ring. One common method is the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to form 3-(Fluoromethyl)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclobutan-1-amine derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclobutan-1-amine derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(Fluoromethyl)cyclobutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the cyclobutane ring provides structural rigidity, which can influence the compound’s biological activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a fluoromethyl group and an amine group on a cyclobutane ring

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

3-(fluoromethyl)cyclobutan-1-amine

InChI

InChI=1S/C5H10FN/c6-3-4-1-5(7)2-4/h4-5H,1-3,7H2

InChI Key

JTADMUVGLNJBPY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CF

Origin of Product

United States

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